molecular formula C8H7IN2 B1397463 6-Iodo-2-methylimidazo[1,2-a]pyridine CAS No. 860722-41-4

6-Iodo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1397463
CAS No.: 860722-41-4
M. Wt: 258.06 g/mol
InChI Key: VVEMUZHHSSDWPO-UHFFFAOYSA-N
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Description

6-Iodo-2-methylimidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic 5-6 heterocyclic system widely recognized for its pharmaceutical relevance. The molecular formula is C₈H₇IN₂, with a molar mass of 258.06 g/mol . The iodine atom enhances polarizability and may influence reactivity in cross-coupling reactions, a trait leveraged in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of a suitable solvent like chloroform. The reaction proceeds with the substitution of a hydrogen atom at the 6-position by an iodine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridines can be formed.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with different oxidation states.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds derived from imidazo[1,2-a]pyridine, including 6-iodo derivatives, exhibit significant anti-cancer properties. A recent study synthesized a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which demonstrated submicromolar inhibitory activity against various tumor cell lines. Notably, compound 13k showed an IC50 value ranging from 0.09 μM to 0.43 μM and induced cell cycle arrest at the G2/M phase in HCC827 cells by inhibiting PI3Kα with an IC50 of 1.94 nM .

CompoundIC50 (μM)Mechanism of Action
13k0.09 - 0.43PI3Kα inhibition

Neuroprotective Effects

Imidazo[1,2-a]pyridine derivatives have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease (AD). These compounds have shown promise as acetylcholinesterase (AChE) inhibitors. For instance, a series of new derivatives were evaluated for their AChE inhibition potential, yielding IC50 values ranging from 0.2 to 50.0 μM against electric eel AChE . This suggests that modifications to the imidazo[1,2-a]pyridine structure can enhance neuroprotective activity.

Antimicrobial Properties

6-Iodo-2-methylimidazo[1,2-a]pyridine and its analogs have demonstrated significant antimicrobial activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. Recent developments in this area have identified several compounds with minimum inhibitory concentrations (MICs) as low as 0.03 to 5.0 μM against the Mtb H37Rv strain . The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for enhanced efficacy.

CompoundMIC (μM)Target Pathogen
Compound A0.03 - 5.0Mtb H37Rv
Compound B<0.004Non-tubercular mycobacteria

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves nucleophilic substitution reactions and cyclization strategies that allow for the introduction of various substituents to enhance biological activity. The presence of iodine at position 6 is crucial for its pharmacological properties, influencing both the electronic characteristics and steric factors that affect binding to biological targets.

Synthetic Approaches

Recent studies have reported environmentally friendly synthetic methods utilizing molecular iodine as a catalyst for the preparation of imidazo[1,2-a]pyridines . These methods not only improve yield but also reduce the environmental impact associated with traditional synthesis routes.

Clinical Relevance

Several imidazo[1,2-a]pyridine derivatives are already in clinical use or under investigation for various therapeutic applications:

  • Zolpidem : A hypnotic drug used for treating insomnia.
  • Alpidem : An anxiolytic agent.
  • Zolmidine : An antiulcer medication.
  • Olprinone : A phosphodiesterase III inhibitor used in heart failure management .

Mechanism of Action

The mechanism of action of 6-Iodo-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The methyl group at the 2-position can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold accommodates diverse substituents, which modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities
6-Iodo-2-methylimidazo[1,2-a]pyridine 6-I, 2-Me C₈H₇IN₂ 258.06 High polarizability; synthetic versatility
6-Chloroimidazo[1,2-a]pyridine 6-Cl C₇H₅ClN₂ 152.58 Anticancer, antimicrobial potential
6-Methyl-2-phenylimidazo[1,2-a]pyridine 6-Me, 2-Ph C₁₄H₁₂N₂ 208.26 Marketed derivatives (e.g., zolpidem)
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde 6-Br, 3-CHO C₈H₅BrN₂O 225.04 Electrophilic reactivity for further derivatization
3-Iodo-2-methylimidazo[1,2-a]pyridine 3-I, 2-Me C₈H₇IN₂ 258.06 Positional isomer; distinct electronic profile
6-Methoxy-2-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine 6-OMe, 2-Ph, 3-C≡CPh C₂₂H₁₇N₂O 329.39 Predicted pKa = 5.10; density = 1.10 g/cm³

Key Observations :

  • Substituent Position : The 6-iodo substitution (vs. 3-iodo in ) may alter electronic distribution and steric interactions, affecting reactivity and biological activity.
  • Functional Groups : Carbaldehyde () and ethynyl () groups introduce sites for further chemical modifications, broadening applications in drug design.

Biological Activity

6-Iodo-2-methylimidazo[1,2-a]pyridine (6-I-MIP) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring with an iodine atom at the 6-position and a methyl group at the 2-position, contributes to its diverse biological activities. This article explores the biological activity of 6-I-MIP, including its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Target Interactions

6-I-MIP interacts with various biological macromolecules, including enzymes and proteins. Notably, it has been shown to bind to cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs. This binding can lead to the formation of reactive intermediates that may induce cellular responses such as apoptosis in cancer cells.

Biochemical Pathways

The compound is involved in several biochemical pathways that mediate its biological effects. Research indicates that 6-I-MIP exhibits antitumor activity by inducing apoptosis through the intrinsic apoptotic pathway. Additionally, it has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi.

Pharmacokinetics

Studies suggest that 6-I-MIP has favorable pharmacokinetic properties, including good bioavailability and the ability to penetrate biological membranes effectively. This is particularly relevant for its potential use against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Antitumor Activity

Research has highlighted the potential of 6-I-MIP as an anticancer agent. It has been observed to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Properties

6-I-MIP derivatives have shown significant antimicrobial activity. For instance, they have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy in inhibiting bacterial growth. The presence of iodine enhances the compound's electrophilic character, which may contribute to its antimicrobial potency .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Inhibition of these enzymes could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of 6-I-MIP on human breast cancer cells (MCF-7), researchers observed a dose-dependent reduction in cell viability. The compound was found to induce apoptosis via caspase activation and mitochondrial membrane potential disruption. The study concluded that 6-I-MIP could be a promising candidate for further development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of 6-I-MIP derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

Data Summary

Biological Activity Mechanism Effectiveness References
AntitumorInduces apoptosis via oxidative stressSignificant reduction in cancer cell viability
AntimicrobialInhibits bacterial growthEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveAChE inhibitionPotential improvement in cognitive function

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Iodo-2-methylimidazo[1,2-a]pyridine and its derivatives?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, such as α-haloketones or phenacyl bromides. Iodine-catalyzed cyclization is a key strategy, as demonstrated in the synthesis of substituted imidazo[1,2-a]pyridines using elemental iodine to promote ring formation . For example, 2-phenoxyacetophenone derivatives react with iodine to yield halogenated imidazo[1,2-a]pyridines, which are purified via column chromatography . Multicomponent reactions and tandem processes are also employed to introduce substituents at the 2- and 3-positions, enhancing structural diversity .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituent positions and electronic environments. For instance, aromatic protons in iodinated derivatives show distinct chemical shifts between δ 7.0–8.5 ppm, while methyl groups resonate near δ 2.5 ppm .
  • Mass Spectrometry : ESI-HRMS confirms molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • X-ray Diffraction : Single-crystal analysis reveals intermolecular interactions (e.g., π-stacking, C–H⋯N bonds) critical for understanding packing behavior .

Q. What in vitro models are used to assess the anticancer potential of this compound?

  • Methodological Answer : Anticancer activity is evaluated using human cancer cell lines (e.g., HepG2, MCF-7, A375) and normal cell lines (e.g., Vero) via MTT assays. IC50_{50} values quantify cytotoxicity, with lower values indicating higher potency. For example, compound 12b (a derivative) showed IC50_{50} values of 11–13 μM against cancer cells vs. 91 μM in Vero cells, highlighting selectivity .

Advanced Research Questions

Q. How do substituent positions affect the anticancer activity of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -NH2_2, -CH3_3) at the 3-position enhance activity by improving electrostatic interactions with cancer cell membranes. In contrast, electron-withdrawing groups (e.g., -NO2_2) at the 2-position reduce potency due to steric hindrance. For instance, 12i (with a dimethylamino group) exhibited IC50_{50} = 13 μM vs. 12g (with a nitro group) at IC50_{50} = 25 μM .

Q. What computational methods are used to predict binding interactions?

  • Methodological Answer : Density functional theory (DFT) and molecular docking simulate interactions with biological targets. For example, Hirshfeld surface analysis and electrostatic potential maps predict binding modes with tyrosine kinases or DNA topoisomerases . Studies on cyano-substituted derivatives also employ time-dependent DFT to model excited-state intramolecular proton transfer (ESIPT), explaining luminescence properties .

Q. What are the challenges in achieving selectivity between cancerous and normal cells?

  • Methodological Answer : Selectivity hinges on differential membrane composition and metabolic pathways. Compounds with bulky tert-butyl groups (e.g., 12b ) show higher cancer cell toxicity due to preferential binding to lipid-rich cancer membranes. Cytotoxicity assays comparing IC50_{50} ratios (cancer/normal cells) guide optimization. For example, 10b showed a 14 μM IC50_{50} in cancer cells vs. 14 μM in Vero cells, indicating poor selectivity, whereas 12b achieved a 91 μM IC50_{50} in Vero cells .

Q. How do electronic effects of substituents influence biological activity?

  • Methodological Answer : Hammett constants (σ) quantify electronic effects. Electron-donating groups increase electron density at the imidazo[1,2-a]pyridine core, enhancing π-π stacking with aromatic residues in enzyme active sites. For example, amine-substituted derivatives (12i , σ = -0.66) show 2–3× lower IC50_{50} values than nitro-substituted analogs (12g , σ = +0.78) .

Q. What in vivo models validate the anti-inflammatory effects?

  • Methodological Answer : Murine models of inflammation (e.g., carrageenan-induced paw edema) assess efficacy. Derivatives are administered intraperitoneally, and cytokine levels (e.g., TNF-α, IL-6) are measured via ELISA. For instance, imidazo[1,2-a]pyridine analogs reduced edema volume by 40–60% at 10 mg/kg doses, comparable to dexamethasone .

Properties

IUPAC Name

6-iodo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEMUZHHSSDWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Amino-5-iodopyridine (5 g, 22.73 mmol) was dissolved in ethanol (20 mL). Chloroacetone (2.29 mL, 25 mmol) was added and the mixture was heated at reflux overnight. The reaction mixture was evaporated to dryness. The residue was dissolved in DCM (50 mL) and washed with saturated aqueous sodium bicarbonate solution (20 mL). The organic layer was dried over MgSO4, filtered and evaporated. The resulting crude residue (4.8 g) was triturated with ethyl acetate to afford pure title compound (2.2 g). The filtrate was concentrated to dryness, yielding an additional quantity of less pure title compound (2.0 g). δH (CDCl3) 7.33 (m, 4H), 2.48 (s, 3H). LCMS: MH+ 259.
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Synthesis routes and methods II

Procedure details

Chloroacetone (3 mL) was added to a stirring solution of 2-amino-5-iodopyridine (2g) in EtOH (20 mL) and heated to reflux. The reaction progress (50% of unreacted 2-amino-5-iodopyridine) was analyzed after 12 h by LC/MS and TLC. Additional amount of chloroacetone (3 mL) was transferred to the reaction mixture and heated for additional 8 h to observe the >90% consumption of 2-amino-5-iodopyridine. The reaction mixture was cooled and concentrated to dryness. The crude residue was diluted with EtOAc (130 mL)/water (50 mL) and neutralized with 5% aq. NaOH (25 mL). Organic layer from the biphasic solution was separated and the aqueous phase was partitioned again with EtOAc (70 mL). Combined organic layers were dried over MgSO4, filtered and concentrated. The crude brown residue was purified by Combiflash® companion System® with RediSep® silica gel column [(80g), 50-75-100% EtOAC/hexanes as an eluting solvent gradient. The product fractions were concentrated to provide 2.2 g of 6-iodo-2-methylimidazo[1,2-a]pyridine (1.8 g) as an off-brown solid. 1H NMR (300 MHz, DMSO-d6) δ 8.81 (dd, J=1.7, 1.0 Hz, 1H), 7.62-7.55 (app s, 1H), 7.31 (dd, J=9.4, 1.7 Hz, 1H), 7.25 (dd, J=9.3, 0.8 Hz, 1H), 2.29 (s, 3H). See Helvetica Chimica Acta, 90(12), 2349-2367 (2007).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Iodo-2-methylimidazo[1,2-a]pyridine
6-Iodo-2-methylimidazo[1,2-a]pyridine
6-Iodo-2-methylimidazo[1,2-a]pyridine
6-Iodo-2-methylimidazo[1,2-a]pyridine
6-Iodo-2-methylimidazo[1,2-a]pyridine
6-Iodo-2-methylimidazo[1,2-a]pyridine

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